molecular formula C21H25F3N4O6 B12834952 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine CAS No. 7682-45-3

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine

Cat. No.: B12834952
CAS No.: 7682-45-3
M. Wt: 486.4 g/mol
InChI Key: MXBLBDHOSUWYDH-MYJWUSKBSA-N
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Description

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a trifluoroethyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine typically involves multiple steps. One common method includes the protection of the amino group of L-histidine with a tert-butoxycarbonyl group. This is followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions. The benzyloxycarbonyl group is then added to protect the amino group further.

Industrial Production Methods

The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the compound to interact with enzymes or other proteins. The trifluoroethyl group can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine is unique due to the combination of protective groups and the trifluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

7682-45-3

Molecular Formula

C21H25F3N4O6

Molecular Weight

486.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[2,2,2-trifluoro-1-(phenylmethoxycarbonylamino)ethyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C21H25F3N4O6/c1-20(2,3)34-19(32)26-15(16(29)30)9-14-10-28(12-25-14)17(21(22,23)24)27-18(31)33-11-13-7-5-4-6-8-13/h4-8,10,12,15,17H,9,11H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t15-,17?/m0/s1

InChI Key

MXBLBDHOSUWYDH-MYJWUSKBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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